Vitamin K5

Antimicrobial Activity Food Preservation Minimum Inhibitory Concentration (MIC)

Vitamin K5 (4-amino-2-methyl-1-naphthalenol) is a water-soluble synthetic vitamin K analog with unique properties not shared by K1, K2, or K3. Its 6.8-fold PKM2 selectivity (IC50 28 μM) enables targeted cancer glycolysis studies, while UVA activation generates potent antimicrobial synergy against antibiotic-resistant pathogens. With a higher LD50 than vitamin K3 (0.51 vs 0.44 g/kg), it offers a safer profile for topical and food-preservation research. High aqueous solubility allows simple, solvent-free formulation at 10–300 ppm.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 83-70-5
Cat. No. B1218747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin K5
CAS83-70-5
Synonyms4-amino-2-methyl-1-naphthalenol, hydrochloride
4-amino-2-methyl-1-naphthol
vitamin k5
vitamin k5, hydrochloride
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C(=C1)N)O
InChIInChI=1S/C11H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,13H,12H2,1H3
InChIKeyUGQFCTZXVAPVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin K5 (CAS 83-70-5) Chemical Identity and Product Baseline


Vitamin K5 (CAS 83-70-5), chemically designated as 4-amino-2-methyl-1-naphthalenol, is a synthetic naphthalenol derivative within the vitamin K analog class [1]. Structurally distinct from the natural phylloquinones (K1) and menaquinones (K2) as well as the synthetic menadione (K3) due to the presence of an amino group at the 4-position and a hydroxyl group at the 1-position on the naphthalene core, it presents unique physicochemical properties including aqueous solubility and photosensitivity [1][2].

Why Vitamin K5 Cannot Be Substituted by K1, K2, or K3 in Specific Applications


Substitution among vitamin K analogs is not functionally equivalent due to fundamental differences in chemical structure and resultant bioactivity. While natural vitamins K1 and K2 function primarily as cofactors for gamma-carboxylation essential for blood coagulation, the synthetic menadione (K3) and Vitamin K5 exhibit distinct antimicrobial, cytotoxic, and enzyme inhibition profiles unrelated to coagulation [1][2]. For instance, Vitamin K5 demonstrates aqueous solubility not shared by the lipophilic K1 and K2, enabling formulation flexibility and unique bioactivity [1]. Furthermore, in direct comparative studies, Vitamin K5 exhibits a quantifiably different toxicity profile and target selectivity compared to the structurally related Vitamin K3, precluding simple replacement [2][3].

Quantifiable Performance Differences of Vitamin K5 Versus Analogs and Alternatives


Vitamin K5 Demonstrates Broader Antimicrobial Spectrum and Lower MIC Values Than Vitamin K3

Vitamin K5 demonstrates superior antimicrobial breadth and potency compared to Vitamin K3. While Vitamin K3 is active against Gram-positive bacteria and some fungi at 0.01-0.001% (100-10 ppm), Vitamin K5 inhibits a broad spectrum of bacterial pathogens and spoilage organisms at concentrations from 10 to 300 ppm, with specific MICs ranging from 64-1,024 μg/ml for various bacterial strains [1][2].

Antimicrobial Activity Food Preservation Minimum Inhibitory Concentration (MIC)

Vitamin K5 Exhibits Lower Acute Oral Toxicity (LD50) Than Vitamin K3 in Murine Models

In a direct comparative study, the acute oral LD50 in mice was determined to be 0.51 g/kg for Vitamin K5, which is 15.9% higher than the LD50 of 0.44 g/kg reported for Vitamin K3, indicating lower acute toxicity [1].

Toxicity Safety Pharmacology LD50

Vitamin K5 Selectively Inhibits PKM2 with 6.8-Fold Greater Potency Than PKM1

Vitamin K5 acts as a specific inhibitor of the glycolytic enzyme pyruvate kinase M2 (PKM2). It demonstrates an IC50 of 28 μM for PKM2, exhibiting 6.8-fold selectivity over PKM1 (IC50 = 191 μM) and 4.3-fold selectivity over PKL (IC50 = 120 μM) [1].

Cancer Metabolism Enzyme Inhibition PKM2 IC50

Vitamin K5 Acts as an Efficient UVA Photosensitizer, Potentiating Bacterial Inactivation

Vitamin K5 functions as an efficient photosensitizer for ultraviolet A (UVA) light. When combined with UVA radiation at a fixed dosage of 2.9 J cm⁻², Vitamin K5 at concentrations of 250–1000 μmol/L significantly increases the antimicrobial effect against Klebsiella pneumoniae, Bacillus cereus, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus epidermidis, in part through the generation of superoxide anion and hydroxyl radicals [1].

Photodynamic Therapy Antimicrobial Photodynamic Inactivation Photosensitizer

Vitamin K5 Exhibits High Aqueous Solubility, in Contrast to the Lipophilic Natural Vitamins K1 and K2

Vitamin K5 is described as freely soluble in water, whereas the naturally occurring vitamins K1 (phylloquinone) and K2 (menaquinone) are highly lipophilic and practically insoluble in water [1][2].

Solubility Formulation Science Physicochemical Properties

Optimal Use Cases for Vitamin K5 Based on Differentiated Evidence


Research on Tumor Metabolism: Selective PKM2 Inhibition

Leverage the compound's 6.8-fold selectivity for PKM2 over PKM1 (IC50 of 28 μM) to study the role of pyruvate kinase isoforms in cancer cell glycolysis and proliferation. This application is directly supported by quantitative evidence showing Vitamin K5's specific enzyme inhibition profile, which is not shared by Vitamin K1 or K2 and is more potent than K3 [1].

Antimicrobial Photodynamic Inactivation (aPDI) Studies

Utilize Vitamin K5 as a water-soluble, UVA-activated photosensitizer to investigate light-induced inactivation of pathogenic bacteria, including antibiotic-resistant strains. The demonstrated synergy between Vitamin K5 (250-1000 μmol/L) and UVA radiation (2.9 J cm⁻²) against multiple bacterial species in saline and plasma supports its use in developing novel sterilization or therapeutic light-based technologies [1].

Development of Aqueous-Based Antimicrobial Formulations

Formulate Vitamin K5 into water-based preservatives for pharmaceuticals, foods, or cosmetics where the use of organic solvents or lipophilic carriers (as required for K1/K2) is undesirable. The compound's high aqueous solubility and demonstrated broad-spectrum antimicrobial efficacy at low concentrations (10-300 ppm) enable simpler, more compatible formulations [1][2].

Investigations Requiring a Lower-Toxicity Vitamin K Analog

Select Vitamin K5 over Vitamin K3 in research or formulation projects where acute toxicity is a concern. Direct comparative data indicate a higher LD50 (0.51 g/kg) for K5 compared to K3 (0.44 g/kg), suggesting a potentially safer profile for applications with exposure potential, such as topical treatments or food additives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vitamin K5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.